![molecular formula C26H32N4O6 B2511632 4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)-N-(4-ethoxyphenyl)piperidine-1-carboxamide oxalate CAS No. 1351648-56-0](/img/structure/B2511632.png)
4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)-N-(4-ethoxyphenyl)piperidine-1-carboxamide oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)-N-(4-ethoxyphenyl)piperidine-1-carboxamide oxalate" is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs, such as 1,3,4-oxadiazole and piperidine derivatives, which are known for their biological activities. These compounds are of interest due to their potential therapeutic applications, particularly as antibacterial and antimycobacterial agents .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting with the formation of key intermediates such as ethyl 1-(phenylsulfonyl)piperidin-4-carboxylate, which is then converted into other intermediates like 1-(phenylsulfonyl)piperidin-4-carbohydrazide and 5-substituted-1,3,4-oxadiazole-2-thiols. These intermediates are further reacted with various substituted bromoacetamides or bromomethylphenyl sulfonyl piperidine in the presence of bases and solvents like DMF to yield the final compounds . The synthesis routes are carefully designed to introduce specific functional groups that contribute to the biological activity of the final products.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are confirmed using spectroscopic techniques such as 1H-NMR, IR, and mass spectrometry. These techniques provide detailed information about the chemical environment of the atoms within the molecule, the presence of specific functional groups, and the molecular mass, which are crucial for verifying the successful synthesis of the desired compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include nucleophilic substitution, condensation, and sulfonation reactions. The choice of reactants and reaction conditions are optimized to achieve high yields and selectivity for the desired products. The reactivity of the intermediates plays a significant role in the overall synthetic strategy, and the presence of electron-donating or withdrawing groups can significantly influence the outcome of the reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds, such as solubility, melting points, and stability, are influenced by the nature of the substituents and the overall molecular structure. These properties are important for the compounds' biological activity, as they affect the ability of the compounds to interact with biological targets, their distribution within the organism, and their metabolic stability. The papers do not provide detailed information on these properties, but they are typically assessed during the drug development process .
Aplicaciones Científicas De Investigación
Molecular and Structural Studies
- The study of molecular and crystal structures is a significant area of research for compounds like "4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)-N-(4-ethoxyphenyl)piperidine-1-carboxamide oxalate". For instance, Richter et al. (2023) reported the crystal and molecular structures of a related compound, which is a side product in the synthesis of an antitubercular agent (Richter, 2023).
Antimicrobial and Antimycobacterial Activity
- Research on the design, synthesis, and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives by Lv et al. (2017) is relevant, indicating the potential antimicrobial properties of compounds with similar structural components (Lv, 2017).
Synthesis and Characterization
- The synthesis and characterization of various derivatives of similar compounds have been extensively studied. For instance, Talupur et al. (2021) explored the synthesis and docking studies of certain benzodioxaphosphole-tetrazol-thiophene-2-carboxamides, indicating the importance of such compounds in medicinal chemistry (Talupur, 2021).
Potential in Drug Development
- The compound's derivatives have potential applications in drug development. The study of the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors by Teffera et al. (2013) is an example, highlighting the relevance of such compounds in cancer treatment (Teffera, 2013).
Food and Drug Analysis
- Compounds with a similar structure are used in analytical methods for food and drug analysis. Anisuzzaman et al. (2000) developed gas chromatographic methods for the determination of herbicides using dimethyl derivatives of compounds like the one (Anisuzzaman, 2000).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[(5,6-dimethylbenzimidazol-1-yl)methyl]-N-(4-ethoxyphenyl)piperidine-1-carboxamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O2.C2H2O4/c1-4-30-21-7-5-20(6-8-21)26-24(29)27-11-9-19(10-12-27)15-28-16-25-22-13-17(2)18(3)14-23(22)28;3-1(4)2(5)6/h5-8,13-14,16,19H,4,9-12,15H2,1-3H3,(H,26,29);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQSRNABWYGBMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCC(CC2)CN3C=NC4=C3C=C(C(=C4)C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)-N-(4-ethoxyphenyl)piperidine-1-carboxamide oxalate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

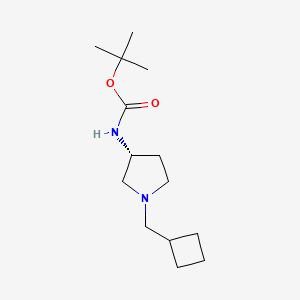
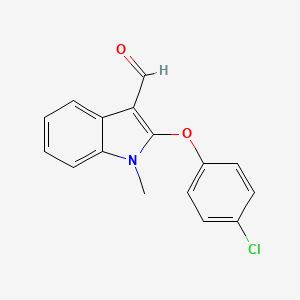
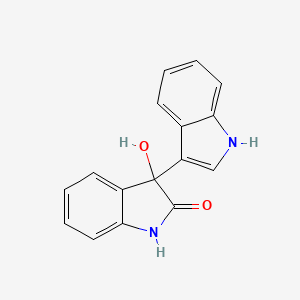
![5-Benzyl-2-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2511553.png)
![1-(2-Naphthyl)-3-[(2-{[3-(2-naphthyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone](/img/structure/B2511554.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2511556.png)
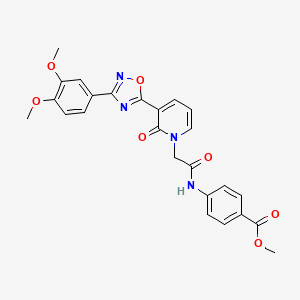
![2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-ethyl-1H-pyrazol-3-yl)methanone](/img/structure/B2511558.png)
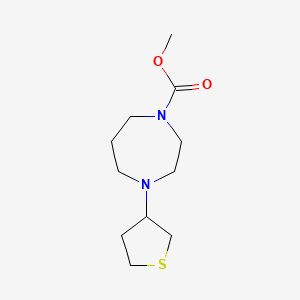

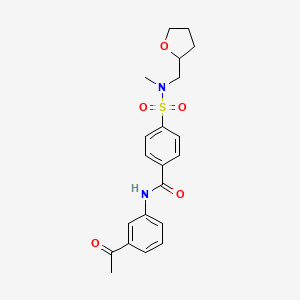
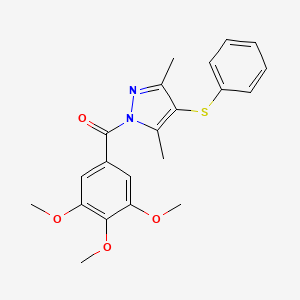
![(5-chloro-2-nitrophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2511570.png)
![1,1a,6,6a-Tetrahydrocyclopropa[a]indene-1-carboxylic acid](/img/structure/B2511572.png)